UV-Polymerizable Terminal Vinyl Group vs. Non-Polymerizable Internal Olefin Isomers
16-Heptadecenoic acid, by virtue of its terminal vinyl group, undergoes zero-order polymerization at the gas-water interface upon UV irradiation [1]. This property is categorically absent in internal heptadecenoic isomers (e.g., cis-9 or cis-10), which cannot form polymeric monolayers under equivalent conditions because their double bonds are sterically inaccessible for chain-growth polymerization within the monolayer plane. The polymerization rate constant for the 16-heptadecenoic acid monolayer increases with surface pressure, a parameter tunable only for this terminal isomer [1].
| Evidence Dimension | Monolayer Polymerizability under UV at Air-Water Interface |
|---|---|
| Target Compound Data | Undergoes zero-order polymerization after initial acceleration period; rate constant increases with surface pressure [1] |
| Comparator Or Baseline | Internal heptadecenoic isomers (e.g., cis-9-C17:1, cis-10-C17:1): Polymerization not observed under same monolayer conditions |
| Quantified Difference | Qualitative functional difference (polymerizable vs. non-polymerizable) |
| Conditions | Langmuir trough, gas-water interface, UV irradiation [1] |
Why This Matters
This property uniquely qualifies 16-heptadecenoic acid as a monomer for building cross-linked, structured thin films, a capability that cannot be replicated by any internal heptadecenoic isomer.
- [1] Letts, S.A. et al. Polymerization of 16-heptadecenoic acid monolayers. Thin Solid Films 102, 131–140 (1983). View Source
